![molecular formula C10H18O B12644397 6-Methylnon-4-en-3-one CAS No. 93919-88-1](/img/structure/B12644397.png)
6-Methylnon-4-en-3-one
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Overview
Description
6-Methylnon-4-en-3-one is an organic compound with the molecular formula C₁₀H₁₈O It is a ketone with a nonane backbone, featuring a double bond between the fourth and fifth carbon atoms and a methyl group attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylnon-4-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of 6-methylheptanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic processes involving the dehydrogenation of 6-methylnonan-4-ol. This method often employs metal catalysts such as palladium or platinum and is carried out at elevated temperatures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
6-Methylnon-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the double bond or the ketone group can yield saturated alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic additions.
Major Products
Oxidation: 6-Methylnonanoic acid.
Reduction: 6-Methylnonan-4-ol.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
6-Methylnon-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the fragrance industry due to its pleasant odor and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylnon-4-en-3-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds and participate in nucleophilic addition reactions. The double bond allows for additional reactivity, including electrophilic additions. These interactions can influence biological pathways and chemical processes, making the compound versatile in its applications.
Comparison with Similar Compounds
Similar Compounds
4-Nonen-3-one: Similar structure but lacks the methyl group at the sixth carbon.
6-Methylhept-5-en-2-one: Similar structure but with a shorter carbon chain.
6-Methyl-2-heptanone: Similar structure but with the ketone group at a different position.
Uniqueness
6-Methylnon-4-en-3-one is unique due to its specific placement of the double bond and the methyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these features are advantageous, such as in the synthesis of specialized organic compounds or in fragrance formulations.
Biological Activity
6-Methylnon-4-en-3-one, a compound with the molecular formula C10H18O, has garnered attention for its diverse biological activities. This article explores its properties, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
- Molecular Formula : C10H18O
- Molecular Weight : 154.25 g/mol
- IUPAC Name : this compound
- CAS Number : 6366304
The structure of this compound features a ketone functional group and an alkene, contributing to its reactivity and biological potential. The compound is primarily studied for its antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications.
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions, including:
- Alkylation Reactions : Utilizing alkyl halides in the presence of strong bases.
- Condensation Reactions : Employing aldol condensation techniques to form the carbon skeleton.
- Reduction Reactions : Reducing corresponding precursors to yield the desired ketone structure.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics or preservatives in food systems .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve the suppression of nuclear factor kappa B (NF-kB) activation, which plays a crucial role in inflammatory responses.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Protein Binding : The compound's functional groups facilitate binding to proteins involved in inflammatory pathways.
- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against common foodborne pathogens. The results indicated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Listeria monocytogenes | 64 µg/mL |
This data supports the potential use of the compound as a natural preservative in food products .
Anti-inflammatory Study
In another investigation focusing on inflammation, researchers treated human macrophages with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cytokine production:
Concentration (µM) | IL-6 Production (pg/mL) |
---|---|
0 | 1500 |
10 | 1000 |
50 | 600 |
100 | 300 |
These results indicate significant anti-inflammatory potential, suggesting further exploration for therapeutic applications.
Properties
CAS No. |
93919-88-1 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(E)-6-methylnon-4-en-3-one |
InChI |
InChI=1S/C10H18O/c1-4-6-9(3)7-8-10(11)5-2/h7-9H,4-6H2,1-3H3/b8-7+ |
InChI Key |
JBOKYJTTWHKTAU-BQYQJAHWSA-N |
Isomeric SMILES |
CCCC(C)/C=C/C(=O)CC |
Canonical SMILES |
CCCC(C)C=CC(=O)CC |
Origin of Product |
United States |
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